2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18064003
InChI: InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
SMILES:
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.60 g/mol

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC18064003

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.60 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride -

Specification

Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
IUPAC Name 2-(5-methyl-1H-imidazol-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Standard InChI Key VQYHPAHRYSSCDH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N1)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₆H₉ClN₂O₂, comprising:

  • A 4-methyl-1H-imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms).

  • An acetic acid group (-CH₂COOH) at the 2-position of the imidazole ring.

  • A hydrochloride counterion enhancing solubility.

Key Structural Attributes:

  • The methyl group at position 4 introduces steric and electronic effects, influencing reactivity.

  • The acetic acid moiety enables hydrogen bonding and salt formation, critical for biological interactions .

Physicochemical Properties

PropertyValue/Description
Molecular Weight192.6 g/mol
SolubilityHigh in polar solvents (water, ethanol)
Melting PointNot explicitly reported; analogs range 180–220°C
pKa~4.5 (carboxylic acid), ~7.1 (imidazole NH)

Synthetic Methodologies

Solvent-Free N-Alkylation

A solvent-free approach, adapted from the synthesis of imidazol-1-yl-acetic acid hydrochloride , provides a sustainable pathway:

  • Alkylation of 4-Methylimidazole:

    • React 4-methylimidazole with tert-butyl chloroacetate in the presence of a base (e.g., K₂CO₃).

    • Conditions: 80–90°C, 6–8 hours, solvent-free.

    • Intermediate: 2-(4-Methyl-1H-imidazol-2-yl)acetic acid tert-butyl ester.

  • Hydrolysis and Salt Formation:

    • Hydrolyze the ester using aqueous HCl to yield the free acid.

    • Reaction:

      Ester+HCl2-(4-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride+tert-butanol\text{Ester} + \text{HCl} \rightarrow \text{2-(4-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride} + \text{tert-butanol}

Advantages Over Traditional Methods:

  • Environmental: Eliminates hazardous solvents (e.g., DMF, THF).

  • Yield: >85% purity with di-acid impurities <0.5% .

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in reactions typical of imidazole derivatives and carboxylic acids:

Oxidation

  • Reagents: KMnO₄, CrO₃.

  • Product: 2-(4-Methyl-1H-imidazol-2-yl)glyoxylic acid (potential enzyme inhibitor).

Reduction

  • Reagents: LiAlH₄, NaBH₄.

  • Product: 2-(4-Methyl-1H-imidazol-2-yl)ethanol (alcohol derivative).

Amide Formation

  • Reagents: Thionyl chloride (SOCl₂), followed by amines.

  • Application: Precursor for peptidomimetics or drug conjugates.

Industrial and Pharmaceutical Applications

Intermediate for Zoledronic Acid

The compound’s structural analog, imidazol-1-yl-acetic acid hydrochloride, is a key intermediate in synthesizing zoledronic acid , a bisphosphonate used to treat osteoporosis and bone metastases.

Synthesis Pathway:

  • Phosphorylation: React with phosphorous oxychloride (POCl₃) and H₃PO₄.

  • Hydrolysis: Form the bisphosphonate backbone.

  • Crystallization: Yield zoledronic acid monohydrate (84% efficiency) .

Biological Activity

While direct studies are sparse, imidazole analogs exhibit:

  • Antimicrobial Properties: Disruption of microbial cell membranes .

  • Enzyme Inhibition: Coordination with metal ions (e.g., Zn²⁺ in metalloproteases).

Future Directions

Research Opportunities

  • Structure-Activity Relationships: Modify the methyl or acetic acid groups to enhance bioactivity.

  • Green Chemistry: Optimize solvent-free protocols for industrial scale-up.

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